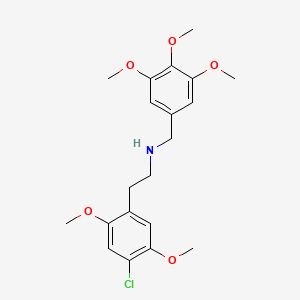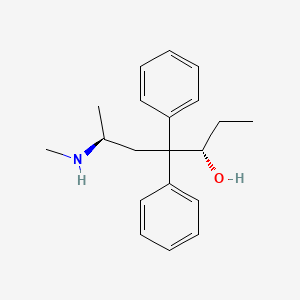
L-alpha-Normethadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-alpha-Normethadol is a synthetic opioid analgesic compound. It is a metabolite of L-alpha-acetylmethadol (LAAM), which is used in the treatment of opioid dependence. The compound is known for its potent analgesic properties and is structurally related to methadone .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-alpha-Normethadol can be synthesized through the demethylation of L-alpha-acetylmethadol. The process involves the use of reagents such as trichloroacetic anhydride in the presence of tertiary amines . The reaction typically occurs in solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
L-alpha-Normethadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions typically occur under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted amines. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
L-alpha-Normethadol has several scientific research applications:
Mechanism of Action
L-alpha-Normethadol exerts its effects by activating central opioid receptors in the medulla, which suppresses the cough reflex and provides analgesia . It also likely activates peripheral opioid receptors to inhibit signaling by irritant receptors of the airway . The compound’s interaction with these receptors leads to the modulation of pain signals and the reduction of pain perception .
Comparison with Similar Compounds
Similar Compounds
L-alpha-Acetylmethadol (LAAM): The parent compound of L-alpha-Normethadol, used in opioid dependence treatment.
Methadone: A structurally related opioid analgesic with similar pharmacological properties.
Morphine: A naturally occurring opioid with potent analgesic effects.
Uniqueness
This compound is unique due to its specific interaction with opioid receptors and its potent analgesic properties. Compared to its parent compound LAAM, it has a different pharmacokinetic profile, leading to variations in onset and duration of action . Its structural similarity to methadone and morphine allows it to serve as a valuable reference compound in opioid research .
Properties
CAS No. |
51733-60-9 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C20H27NO/c1-4-19(22)20(15-16(2)21-3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21-22H,4,15H2,1-3H3/t16-,19-/m0/s1 |
InChI Key |
KYHAUJGXNUJCTC-LPHOPBHVSA-N |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
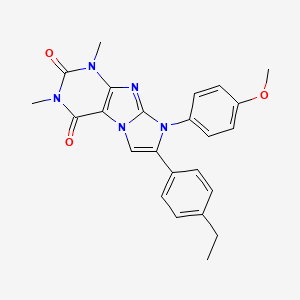


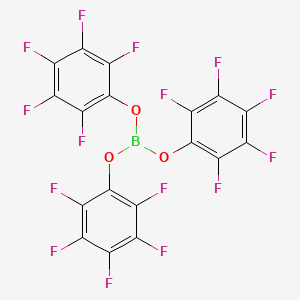
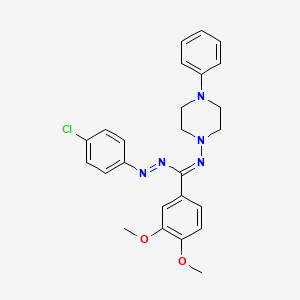
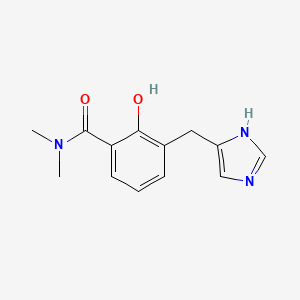




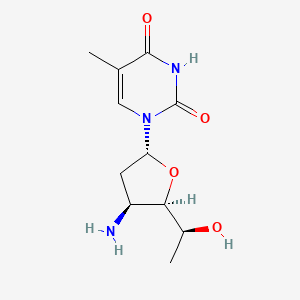
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
